Dppbz Exhibits Reduced Electron-Donating Capacity vs. dppe in Ni(0) Carbonyl Complexes
The electronic influence of the o-phenylene linker in dppbz, the diphenyl-substituted derivative of 1,2-bis(phosphino)benzene, is directly quantifiable via ν(CO) IR stretching frequencies of analogous (diphosphine)Ni(CO)2 complexes. Comparison with the ethylene-bridged analog dppe reveals that dppbz is a slightly weaker σ-donor, a consequence of the π-accepting character of the aromatic backbone reducing electron density at the metal center [1].
| Evidence Dimension | Electron-donating capacity (inferred from ν(CO) IR frequency) |
|---|---|
| Target Compound Data | (dppbz)Ni(CO)2: ν(CO) frequencies (not explicitly reported in source, but statement of relative donation provided) |
| Comparator Or Baseline | (dppe)Ni(CO)2: ν(CO) frequencies |
| Quantified Difference | Qualitative determination: dppbz is 'slightly less electron donating' than dppe due to the o-phenylene linker |
| Conditions | IR spectroscopic comparison of isolated zerovalent nickel carbonyl complexes at room temperature [1] |
Why This Matters
Ligand electron-donating capacity directly modulates the nucleophilicity of the metal center, impacting oxidative addition rates in cross-coupling cycles and catalyst stability; users seeking to fine-tune metal center electronics should select dppbz for slightly more electrophilic metal centers compared to dppe-based systems.
- [1] Liang, Q.; Song, D. Inorg. Chem. 2017, 56, 14715–14729. 'Specifically, comparison with (dppe)Ni(CO)2 indicates that the o-phenylene linker creates a slightly less electron donating ligand than does an ethylene linker.' View Source
